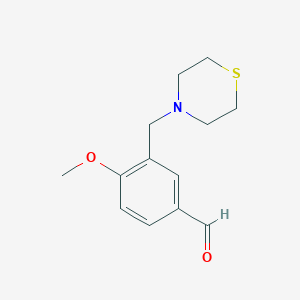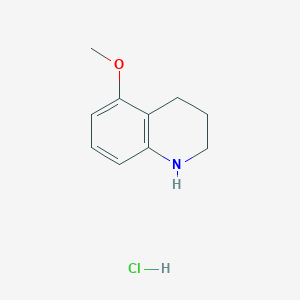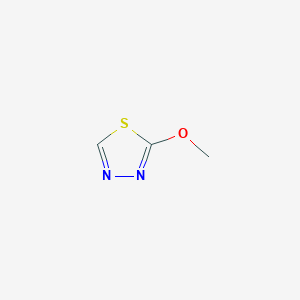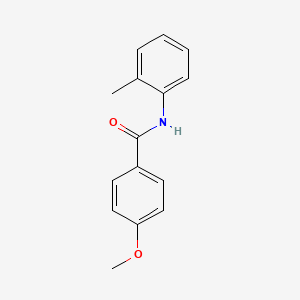
4-methoxy-N-(2-methylphenyl)benzamide
Vue d'ensemble
Description
“4-methoxy-N-(2-methylphenyl)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.292 .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(2-methylphenyl)benzamide” can be represented by the linear formula C15H15NO2 . More detailed structural information may be obtained through techniques such as FTIR, NMR, and HRMS .Physical And Chemical Properties Analysis
The compound has a density of 1.156g/cm3 and a boiling point of 313.3ºC at 760 mmHg . Further physical and chemical properties may be determined through additional experimental analysis .Applications De Recherche Scientifique
Molecular Structure Analysis
- Molecular Structural Description : The structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, a closely related compound, was studied using X-ray diffraction, IR spectroscopy, and density functional theory (DFT). This analysis highlighted the molecular geometry and vibrational frequencies, revealing insights into the compound's electronic and thermodynamic properties (Demir et al., 2015).
Antiplatelet Aggregation
- Potential as Antiplatelet Agents : A study on derivatives of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, which are structurally similar, indicated that these compounds exhibited significant antiplatelet aggregation activities. This suggests a potential application in developing safer and more effective antiplatelet drugs (Liu et al., 2019).
Corrosion Inhibition
- Acidic Corrosion Inhibition : N-(4-methoxyphenyl)benzamide and its derivatives were evaluated for their effectiveness in inhibiting the acidic corrosion of mild steel. The presence of methoxy substituents enhanced inhibition efficiency, indicating potential applications in industrial corrosion prevention (Mishra et al., 2018).
Neuroleptic Activity
- Neuroleptic Properties : Benzamides, including compounds similar to 4-methoxy-N-(2-methylphenyl)benzamide, have been studied for their neuroleptic (antipsychotic) activity. These studies show promising results in treating psychosis, indicating potential applications in psychiatric medication (Iwanami et al., 1981).
Antihyperglycemic Agents
- Potential in Diabetes Treatment : Research on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, structurally related to 4-methoxy-N-(2-methylphenyl)benzamide, has identified potential candidates for treating diabetes mellitus. This highlights the relevance of benzamide derivatives in developing new antidiabetic drugs (Nomura et al., 1999).
Antimicrobial and Anticancer Activities
- Biological Activities : Compounds similar to 4-methoxy-N-(2-methylphenyl)benzamide have demonstrated growth-inhibiting activities against several microbes and have been screened for antitubercular and anticancer properties. These findings suggest potential applications in antimicrobial and anticancer therapies (Hirpara et al., 2003).
Bioanalytical Method Development
- Analytical Methodologies : A study developed a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry to quantify benzamide derivatives in biological matrices. This indicates an application in pharmacokinetic and toxicological studies (Zalavadia, 2016).
Gastrokinetic Activity
- Gastrokinetic Applications : Benzamide derivatives have been evaluated for their effects on gastric emptying, suggesting their potential use as gastrokinetic agents for treating gastrointestinal disorders (Kato et al., 1992).
Serotonin Receptor Agonist
- Serotonin 4 Receptor Agonist : Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, closely related to 4-methoxy-N-(2-methylphenyl)benzamide, revealed their activity as serotonin 4 receptor agonists. This suggests their utility in treating gastrointestinal motility disorders (Sonda et al., 2003).
Solution Phase Library Synthesis
- Library Synthesis : The use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol, which includes benzamide derivatives, has been explored for solution phase synthesis applications, indicating its potential in synthetic chemistry (Bailey et al., 1999).
Heparanase Inhibition
- Heparanase Inhibition : N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. This suggests their potential in cancer therapy (Xu et al., 2006).
Propriétés
IUPAC Name |
4-methoxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)16-15(17)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNQLVXALXXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323464 | |
| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)benzamide | |
CAS RN |
7464-54-2 | |
| Record name | NSC404060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



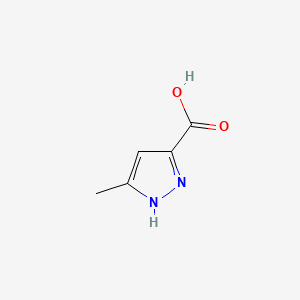
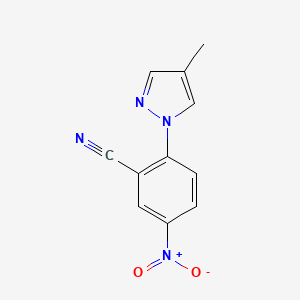
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)
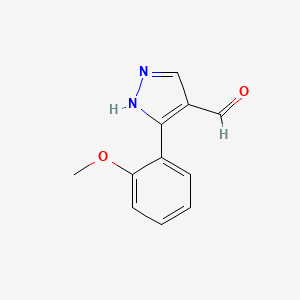
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
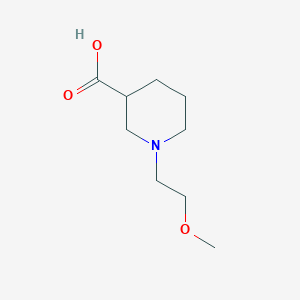
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
